[[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate
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Overview
Description
[[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate: is a complex organic compound belonging to the class of n-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage . This compound is notable for its intricate structure, which includes multiple hydroxyl groups, a pentanoylamino group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps, starting with the preparation of the oxan-2-ylidene core. This core is then functionalized with hydroxyl groups and a pentanoylamino group.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool in biochemical studies .
Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-value products .
Mechanism of Action
The mechanism of action of [[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-acyl amines: Compounds containing a fatty acid moiety linked to an amine group through an ester linkage.
Oxanes: Compounds containing an oxane ring structure.
Monosaccharides: Simple sugars with hydroxyl groups.
Uniqueness: What sets [[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate apart is its combination of multiple functional groups and its specific stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H25N3O7 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
[(Z)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C18H25N3O7/c1-2-3-9-13(23)20-14-16(25)15(24)12(10-22)27-17(14)21-28-18(26)19-11-7-5-4-6-8-11/h4-8,12,14-16,22,24-25H,2-3,9-10H2,1H3,(H,19,26)(H,20,23)/b21-17-/t12-,14-,15-,16-/m1/s1 |
InChI Key |
NUNQIQQEEPOGDJ-JDOAOKHLSA-N |
Isomeric SMILES |
CCCCC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CCCCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
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